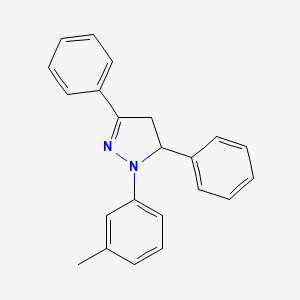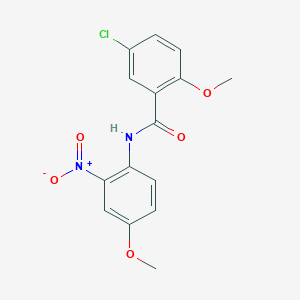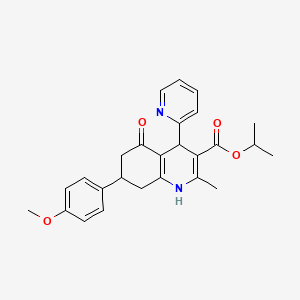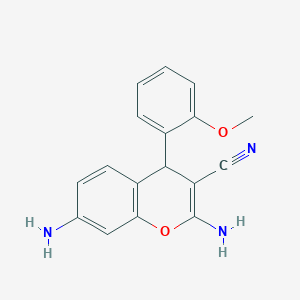![molecular formula C17H15N3O3S2 B4960477 N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B4960477.png)
N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to have antioxidant properties, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide has been shown to have low toxicity and good biocompatibility. Studies have also shown that the compound has anti-inflammatory properties and can reduce oxidative stress. In addition, the compound has been shown to have a positive effect on insulin resistance and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide in lab experiments is its low toxicity and good biocompatibility. Another advantage is its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. However, one limitation of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the research on N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of anticancer drugs. Another direction is to explore its applications in material science, such as in the development of organic semiconductors for use in electronic devices. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on biochemical and physiological processes.
Méthodes De Synthèse
The synthesis method for N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide involves a multi-step process. The first step involves the reaction between 4-aminomethylpyridine and 2-bromo-1-phenylethanone to form 4-{[(pyridin-4-ylmethyl)amino]methyl}phenone. The second step involves the reaction between 4-{[(pyridin-4-ylmethyl)amino]methyl}phenone and thiophene-2-carboxylic acid to form N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide.
Applications De Recherche Scientifique
N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, the compound has shown promising results in inhibiting the growth of cancer cells. In material science, the compound has been used as a building block for the synthesis of organic semiconductors. In organic electronics, the compound has been used as a hole-transporting material in organic light-emitting diodes.
Propriétés
IUPAC Name |
N-phenyl-4-(pyridin-4-ylmethylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c21-17(20-14-4-2-1-3-5-14)16-10-15(12-24-16)25(22,23)19-11-13-6-8-18-9-7-13/h1-10,12,19H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABXDEOTULGQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-4-(pyridin-4-ylmethylsulfamoyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B4960398.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4960403.png)
![N-(3-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4960413.png)
![4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4960431.png)

![7-fluoro-N-[2-(3-hydroxy-1-piperidinyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4960445.png)

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4960457.png)
![methyl 2-[(dichloroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4960459.png)
![1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4960464.png)
![methyl N-cyano-N-[4-(diethylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B4960467.png)


![4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4960485.png)